3-Amino-4,5-dimethylthiophene-2-carboxylic acid
Description
Contextualization of Thiophene (B33073) Derivatives in Modern Chemical Research
Thiophene, a five-membered heterocyclic aromatic ring containing a sulfur atom, is a foundational structure in modern chemical research. Its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile structural diversity and pharmacophoric properties. The thiophene ring system is a key component in numerous pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. In fact, the thiophene moiety is a prominent feature in many FDA-approved drugs.
Beyond pharmaceuticals, thiophene derivatives are integral to materials science. They are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The sulfur atom in the thiophene ring enhances drug-receptor interactions through hydrogen bonding and provides unique electronic properties beneficial for organic electronic materials. This broad utility underscores the importance of synthesizing and functionalizing thiophene-based molecules for a range of advanced applications.
Historical Development of Aminothiophene Carboxylic Acids as Synthetic Precursors
The development of aminothiophene carboxylic acids as versatile synthetic precursors is largely indebted to the discovery of the Gewald aminothiophene synthesis in the 1960s by German chemist Karl Gewald. This multicomponent reaction provides a direct and efficient route to polysubstituted 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
The Gewald reaction proved to be a watershed moment, making a wide variety of highly functionalized 2-aminothiophenes, including their carboxylic acid and ester derivatives, readily accessible. Prior to this, synthetic routes were often more complex and less efficient. The availability of these aminothiophene building blocks, or synthons, catalyzed extensive research into their use for constructing more complex heterocyclic systems. In particular, they became crucial intermediates for synthesizing fused ring systems like thieno[2,3-d]pyrimidines, which are themselves of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov The development of variations and improvements to the Gewald reaction, such as the use of microwave assistance, has further cemented the role of aminothiophene carboxylic acids as indispensable tools in modern organic synthesis. researchgate.netresearchgate.net
Current Research Paradigms and the Significance of 3-Amino-4,5-dimethylthiophene-2-carboxylic acid
This compound (CAS No. 98547-43-4) and its derivatives are prime examples of the synthetic utility established by the Gewald reaction. bldpharm.comglpbio.cn This specific compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 98547-43-4 |
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| Synonyms | 3-Amino-4,5-dimethyl-2-thiophenecarboxylic acid |
| Data sourced from commercial supplier information. bldpharm.com |
Synthesis and Research Applications
The synthesis of this scaffold typically follows the principles of the Gewald reaction, utilizing 2-butanone (B6335102) as the ketone component. Esters of this acid, such as the corresponding methyl or ethyl esters, are common synthetic targets and are often used as direct precursors. For instance, the closely related methyl 3-amino-4-methylthiophene-2-carboxylate is a known intermediate in the synthesis of the local anesthetic Articaine, highlighting the scaffold's relevance in drug manufacturing. valeshvarbiotech.com
Current research continues to leverage the 3-aminothiophene-2-carboxylic acid core. Recent studies have focused on designing derivatives as potent enzyme inhibitors. For example, a new class of 3-arylaminothiophenic-2-carboxylic acid derivatives has been identified as inhibitors of the fat mass and obesity-associated protein (FTO), a demethylase implicated in acute myeloid leukemia (AML). nih.gov These findings demonstrate that the 3-aminothiophene-2-carboxylic acid framework is a promising starting point for the development of novel therapeutic agents. nih.gov Furthermore, other studies have explored aminothiophene carboxylic acid esters as selective cytostatic agents against various cancer cell lines. nih.gov
Unexplored Avenues and Future Research Directions for the Chemical Compound
While this compound is a well-established synthetic intermediate, several avenues for future research remain open. The continued exploration of this scaffold in medicinal chemistry is a primary focus.
Drug Discovery: A key future direction is the synthesis of new libraries of derivatives based on the this compound core. By modifying the amino and carboxylic acid functional groups (e.g., creating diverse amides, esters, and N-substituted analogs), researchers can perform extensive structure-activity relationship (SAR) studies. This could lead to the discovery of new inhibitors for various enzymes or receptor modulators, expanding on the recent success with FTO inhibitors. nih.gov
Materials Science: The application of this specific compound in materials science is largely unexplored. Thiophene-based materials are valued for their electronic properties, and incorporating this compound as a monomer could lead to new polymers with unique characteristics. The amino and carboxylic acid groups offer sites for polymerization and cross-linking, potentially yielding materials for sensors, organic electronics, or specialized coatings.
Synthetic Methodology: There is ongoing interest in developing more sustainable and efficient synthetic methods. Future work could focus on creating catalytic versions of the Gewald reaction or entirely new synthetic pathways to access this and related compounds, reducing waste and improving atom economy.
Bioconjugation: The functional groups on this compound make it a candidate for bioconjugation. It could potentially be attached to larger biomolecules, such as proteins or peptides, to act as a tag or to impart specific therapeutic properties.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4,5-dimethylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h8H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOGTNFUSJSJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 4,5 Dimethylthiophene 2 Carboxylic Acid
Retrosynthetic Analysis and Strategic Precursors for the Chemical Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a potential synthetic route. airitilibrary.com For 3-Amino-4,5-dimethylthiophene-2-carboxylic acid, the most logical retrosynthetic approach involves disconnections of the thiophene (B33073) ring, pointing towards the well-established Gewald aminothiophene synthesis. wikipedia.org
The primary disconnection strategy targets the C-S and C-C bonds formed during the cyclization process. This leads to three fundamental precursors:
A ketone to provide the C4 and C5 carbons and their methyl substituents.
An α-cyanoester to furnish the C2 and C3 carbons, along with the amino and carboxyl functional groups.
Elemental sulfur as the source of the ring's heteroatom.
Applying this logic, the target molecule is retrosynthetically disconnected into 3-pentanone, a cyanoacetic acid ester (such as ethyl cyanoacetate), and elemental sulfur. The ester is a common precursor, with a final hydrolysis step yielding the desired carboxylic acid. This multi-component approach is highly convergent, assembling a complex heterocyclic core from simple acyclic precursors in a single step.
Figure 1: Retrosynthetic pathway for this compound, identifying 3-pentanone, ethyl cyanoacetate, and sulfur as key strategic precursors.Established Synthetic Routes to the Chemical Compound
The Gewald reaction is the most prominent and widely utilized method for synthesizing 2-aminothiophenes. organic-chemistry.org This multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The synthesis of the ethyl ester of the target compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is a direct application of this methodology. nih.gov
The reaction proceeds in a one-pot fashion, initiated by a Knoevenagel condensation between the ketone (3-pentanone) and the α-cyanoester (ethyl cyanoacetate), catalyzed by a base such as morpholine (B109124) or diethylamine. This forms a stable α,β-unsaturated nitrile intermediate. wikipedia.org Subsequently, elemental sulfur is added to this intermediate, followed by cyclization and tautomerization to yield the substituted 2-aminothiophene ring. wikipedia.org The final step to obtain this compound is the saponification (hydrolysis) of the resulting ethyl ester.
Figure 2: The Gewald reaction for the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the direct precursor to the target carboxylic acid.An alternative to the one-pot Gewald synthesis is a more linear, multi-step approach that often starts with a pre-formed heterocyclic ring. One such method involves the chemical transformation of 3-oxotetrahydrothiophene derivatives. google.com This route provides a different pathway to the aminothiophene core, avoiding the direct use of elemental sulfur in the final ring-forming step.
In this process, a suitably substituted 2-methoxycarbonyl-4,5-dimethyl-3-oxotetrahydrothiophene serves as the key intermediate. This precursor is reacted with an acid-addition salt of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, in a polar inert solvent like acetonitrile (B52724) or methanol (B129727). google.comprepchem.com The reaction is typically carried out at elevated temperatures, often under reflux conditions. google.com This sequence leads to the formation of the 3-aminothiophene ring system through a process of oximation and subsequent rearrangement and aromatization. The resulting ester can then be hydrolyzed to the final carboxylic acid product. While potentially involving more steps to prepare the starting material, this method can offer advantages in terms of substrate scope and control over the reaction.
The efficiency of synthetic routes, particularly multi-component reactions like the Gewald synthesis, is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reactant ratios is crucial for maximizing product yield and minimizing the formation of byproducts, thereby ensuring high selectivity. organic-chemistry.org
Key factors influencing the synthesis of this compound and its precursors include:
Solvent: Polar protic solvents such as ethanol (B145695) or methanol are frequently employed as they effectively dissolve the reactants and facilitate the reaction steps. However, aprotic polar solvents like N,N-dimethylformamide (DMF) can also be used and may influence the reaction outcome. google.comchemicalbook.com
Temperature: The reaction is typically conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. Microwave irradiation has been shown to be beneficial in some Gewald reactions, significantly reducing reaction times and improving yields. wikipedia.org
pH Control: In related syntheses, pH has been identified as a key factor in determining regioselectivity. organic-chemistry.org Careful control of pH can be essential for directing the reaction towards the desired isomer and preventing side reactions.
The following table summarizes how variations in reaction parameters can impact the synthesis, based on general findings in thiophene chemistry.
| Parameter | Variation | Potential Impact on Yield and Selectivity | Reference Principle |
|---|---|---|---|
| Catalyst | Morpholine vs. Triethylamine | Morpholine (a secondary amine) is often more effective for the Knoevenagel step than tertiary amines like triethylamine. | wikipedia.org |
| Solvent | Ethanol vs. DMF | Ethanol is a common, effective, and greener solvent. DMF may be used for less soluble substrates or to achieve higher reaction temperatures. | google.comchemicalbook.com |
| Temperature | Room Temp vs. Reflux vs. Microwave | Higher temperatures (reflux) generally increase reaction rates. Microwave irradiation can dramatically shorten reaction times and improve yields. | wikipedia.orgorganic-chemistry.org |
| pH | Slightly Basic (7-8) vs. Strongly Basic (>8) | Precise pH control can be crucial for directing regioselectivity in the formation of substituted heterocycles. | organic-chemistry.org |
Modern and Sustainable Approaches in the Synthesis of the Chemical Compound
Modern synthetic chemistry emphasizes the development of more sustainable and efficient catalytic methods. In the context of the Gewald reaction, this has led to the exploration of organocatalysis and other advanced catalytic systems to replace traditional stoichiometric bases, improve reaction efficiency, and simplify purification procedures.
Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. For instance, the amino acid L-proline has been successfully employed as a catalyst for the one-pot synthesis of 2-aminothiophenes via the Gewald reaction. organic-chemistry.org This approach is attractive due to the low cost, low toxicity, and ready availability of the catalyst.
Supported Catalysts: To facilitate catalyst recovery and reuse, researchers have developed polymer-supported catalysts. An N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been shown to be an efficient and recyclable catalyst for the Gewald reaction, aligning with the principles of green chemistry. organic-chemistry.org
Acid Catalysis: While the Gewald reaction is traditionally base-catalyzed, acid catalysis plays a role in related condensation reactions for forming thiophene-containing structures. For example, trifluoroacetic acid (TFA) has been used in catalytic amounts to promote the condensation of diamino-thiophene precursors with aldehydes to form azomethines, demonstrating the utility of acid catalysis in the synthesis of complex thiophene derivatives. mdpi.com Although not directly applied to the classic Gewald synthesis of the title compound, these catalytic strategies represent the modern trend toward developing more efficient and environmentally benign synthetic methodologies.
Modern and Sustainable Approaches in the Synthesis of the Chemical Compound
Solvent-Free and Microwave-Assisted Synthesis Techniques
The synthesis of 2-aminothiophenes, a class of compounds to which this compound belongs, is predominantly achieved through the Gewald reaction. mdpi.comresearchgate.netwikipedia.orgorganic-chemistry.org This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (such as a cyanoacetate), and elemental sulfur in the presence of a base. mdpi.comresearchgate.netwikipedia.orgorganic-chemistry.org In recent years, significant efforts have been made to align this classical transformation with the principles of green chemistry, leading to the development of solvent-free and microwave-assisted protocols.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the Gewald reaction, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. wikipedia.org The application of microwave irradiation can enhance the rate of reaction by efficiently heating the reactants, often resulting in the completion of reactions in minutes as opposed to hours required for conventional heating methods.
Solvent-free approaches, sometimes coupled with microwave irradiation, further enhance the green credentials of the synthesis by eliminating the need for volatile and often hazardous organic solvents. mdpi.com These reactions can be carried out using solid supports or by simply mixing the neat reactants. For instance, the use of basic catalysts like morpholine under solvent-free microwave conditions has been reported for the synthesis of various 2-amino-thiophene-3-carboxylic acid derivatives.
While specific data for the direct synthesis of this compound under these conditions is not extensively detailed in publicly available literature, the general applicability of these methods to structurally similar 2-aminothiophenes is well-documented. The typical starting materials for this specific compound would be 2-butanone (B6335102), a cyanoacetate, and elemental sulfur.
Table 1: Comparison of Conventional and Modern Synthetic Techniques for Gewald Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Solvent-Free Conditions |
| Reaction Time | Hours | Minutes | Variable, often reduced |
| Energy Consumption | High | Low | Generally lower |
| Solvent Usage | Significant | Reduced or eliminated | Eliminated |
| Yields | Moderate to good | Often improved | Variable, can be high |
| Byproducts | Can be significant | Often reduced | Often reduced |
Flow Chemistry Applications for Scalable Production
The transition from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the desire for safer, more efficient, and scalable processes. mtak.huspringerprofessional.de Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages for the synthesis of heterocyclic compounds. mtak.huspringerprofessional.deuc.pt
Key benefits of continuous flow synthesis include superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product quality and consistency. uc.pt The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with exothermic or hazardous reactions. mtak.hu
While the application of flow chemistry to the Gewald reaction for the synthesis of 2-aminothiophenes is a logical and promising extension of the technology, specific examples and detailed protocols for the scalable production of this compound in continuous flow systems are not yet widely reported in the scientific literature. However, the principles of flow chemistry are being increasingly applied to the synthesis of a wide variety of heterocyclic scaffolds, suggesting that the development of a continuous process for this compound is a feasible and attractive goal. mtak.huspringerprofessional.de Such a process would likely involve the precise mixing of streams of the reactants (2-butanone, cyanoacetate, sulfur, and a base) in a heated reactor coil, followed by in-line purification steps.
Advanced Purification and Isolation Techniques for the Chemical Compound
The purification and isolation of the final product are critical steps in any synthetic process to ensure high purity, which is essential for its intended applications. For this compound, a polar molecule containing both an amino and a carboxylic acid group, several purification techniques can be employed.
Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. nih.gov The choice of solvent is crucial and is guided by the solubility profile of the compound, which should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminothiophene carboxylic acids, solvents such as ethanol, methanol, or aqueous mixtures are often employed. nih.gov The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals, leaving impurities behind in the mother liquor.
Chromatographic techniques offer a higher degree of separation and are particularly useful for removing closely related impurities.
Column Chromatography: This technique, using silica (B1680970) gel as the stationary phase, is a standard method for the purification of organic compounds. derpharmachemica.com However, for polar compounds like aminocarboxylic acids, the choice of eluent system is critical to achieve effective separation without causing streaking or irreversible adsorption.
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography, often using a C18-functionalized silica stationary phase, can be more effective. teledyneisco.com The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid) to improve peak shape. teledyneisco.com
Advanced Membrane-Based Techniques , such as nanofiltration and reverse osmosis, are emerging as energy-efficient methods for the separation and purification of carboxylic acids from process streams. umass.edupsu.edu These pressure-driven membrane processes separate molecules based on size and charge, and could potentially be applied in a scalable, continuous purification setup. Electrodialysis with bipolar membranes is another advanced technique that can be used for the isolation and concentration of carboxylic acids from complex mixtures. mdpi.comnih.gov
The selection of the most appropriate purification strategy will depend on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. In many cases, a combination of these techniques may be necessary to achieve the desired level of purity.
Chemical Reactivity and Derivatization Strategies of 3 Amino 4,5 Dimethylthiophene 2 Carboxylic Acid
Chemical Transformations Involving the Amino Group (at C3) of the Chemical Compound
The amino group at the C3 position of the thiophene (B33073) ring is a primary nucleophilic center, making it susceptible to reactions with various electrophiles. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.
Acylation and Sulfonylation Reactions
The amino group of 3-aminothiophene derivatives can readily undergo acylation with acyl halides or anhydrides to form the corresponding amides. For instance, the related compound, methyl 5-phenyl-3-aminothiophene-2-carboxylate, has been shown to react with acetyl chloride and benzoyl chloride to yield the corresponding acetylamino and benzoylamino derivatives. google.com This suggests that 3-Amino-4,5-dimethylthiophene-2-carboxylic acid would behave similarly, although the presence of the free carboxylic acid might necessitate the use of protecting group strategies or specific coupling agents to avoid unwanted side reactions.
Sulfonylation of the amino group to form sulfonamides can also be anticipated. These reactions would typically involve the treatment of the aminothiophene with a sulfonyl chloride in the presence of a base. The electronic nature of the substituents on the thiophene ring can influence the success of these reactions. For example, an attempted acylation of a methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylate under standard conditions was reported to be unsuccessful, highlighting the deactivating effect of the sulfonyl group. elsevierpure.com However, acylation was successful after hydrolysis and decarboxylation of the ester, indicating that the electronic environment of the thiophene ring is a critical factor. elsevierpure.com
Table 1: Examples of Acylation Reactions of 3-Aminothiophene Derivatives
| Reactant | Acylating Agent | Product | Reference |
|---|---|---|---|
| Methyl 5-phenyl-3-aminothiophene-2-carboxylate | Acetyl chloride | Methyl 5-phenyl-3-acetylaminothiophene-2-carboxylate | google.com |
| Methyl 5-phenyl-3-aminothiophene-2-carboxylate | Benzoyl chloride | Methyl 5-phenyl-3-benzoylaminothiophene-2-carboxylate | google.com |
Alkylation and Arylation Reactions
N-alkylation of the amino group in 3-aminothiophene derivatives can be achieved using alkyl halides, although the potential for N,N-dialkylation exists. More controlled and selective are arylation reactions. The palladium-catalyzed direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate, a close analog of the title compound's ester, has been successfully demonstrated. researchgate.net This reaction, using aryl halides in the presence of a palladium catalyst and a suitable base, allows for the introduction of various aryl groups onto the nitrogen atom. A similar reactivity can be expected for this compound, likely proceeding through an N-arylation mechanism.
Table 2: Example of N-Arylation of a 3-Aminothiophene Derivative
| Reactant | Arylating Agent | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 3-Iodoaniline | Pd(OAc)₂ / KOAc | Methyl 3-(3-aminophenyl)amino-4-methylthiophene-2-carboxylate | 69% | researchgate.net |
Diazotization and Subsequent Coupling Reactions
The primary amino group of 3-aminothiophenes can be converted to a diazonium salt upon treatment with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium. These resulting diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. A notable application is their use in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce vividly colored azo dyes. researchgate.netsapub.org The diazotization of 3-aminothieno[3,4-c]coumarins and their successful coupling with aromatic amines to form arylazothiophenes has been reported. researchgate.net This suggests that this compound can serve as a precursor for the synthesis of novel thiophene-based azo dyes.
Condensation Reactions with Carbonyl Compounds
The nucleophilic amino group of 3-aminothiophene derivatives can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases) or to construct fused heterocyclic systems. A significant example is the three-component condensation of 3-aminothiophene-2-carboxylic acid derivatives with aromatic aldehydes and Meldrum's acid, which leads to the formation of substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones. researchgate.net This reaction proceeds via an initial condensation of the amino group with the aldehyde, followed by a series of cyclization and rearrangement steps. This reactivity highlights the utility of this compound as a building block for the synthesis of complex heterocyclic structures.
Chemical Transformations Involving the Carboxylic Acid Group (at C2) of the Chemical Compound
The carboxylic acid group at the C2 position offers another site for chemical modification, primarily through reactions that target the carboxyl functionality.
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid group of this compound can be converted to its corresponding esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reverse reaction, the saponification of 3-aminothiophene-2-carboxylic acid esters to the free carboxylic acids, is a well-documented process, indicating the feasibility of esterification under appropriate conditions. google.com
Furthermore, the carboxylic acid can be transformed into amides by reaction with amines using standard peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activate the carboxylic acid group, facilitating nucleophilic attack by the amine. This amidation reaction is a powerful tool for creating a diverse library of amide derivatives, which are prevalent in many biologically active molecules.
Reduction to Corresponding Alcohols and Aldehydes
The carboxylic acid functional group of this compound can be reduced to yield the corresponding primary alcohol, (3-amino-4,5-dimethylthiophen-2-yl)methanol. This transformation is typically achieved using a powerful reducing agent such as Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org
The mechanism for LiAlH₄ reduction begins with an acid-base reaction, where the acidic proton of the carboxylic acid reacts with the hydride to form hydrogen gas and a lithium carboxylate salt. masterorganicchemistry.comyoutube.com The aluminum hydride then coordinates to the carboxylate, and subsequent intramolecular hydride transfers reduce the carbonyl group first to an aldehyde intermediate and then further to the primary alcohol. libretexts.orgyoutube.com The aldehyde is not isolated as it is more reactive than the initial carboxylic acid and is immediately reduced. libretexts.org
Direct reduction of the carboxylic acid to the corresponding aldehyde, 3-amino-4,5-dimethylthiophene-2-carbaldehyde, is not a straightforward one-step process. Such conversions are challenging because aldehydes are susceptible to over-reduction. nih.gov A common strategy involves first converting the carboxylic acid to a less reactive derivative, such as an ester or an acid chloride. This derivative can then be treated with a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) for esters or lithium tri-tert-butoxyaluminum hydride for acid chlorides, which can stop the reduction at the aldehyde stage.
Table 1: General Strategies for the Reduction of this compound
| Target Product | Reagent(s) | Notes |
|---|---|---|
| Primary Alcohol | 1. LiAlH₄ 2. H₃O⁺ workup | A strong, non-selective reducing agent. masterorganicchemistry.com |
Decarboxylation Pathways and Mechanisms
The decarboxylation of 3-aminothiophene-2-carboxylic acid derivatives is a known synthetic route for the preparation of 3-aminothiophenes, which can be unstable compounds. echemi.comresearchgate.net Applying this to the title compound would yield 3-amino-4,5-dimethylthiophene.
The reaction is typically facilitated by heating the carboxylic acid, often in the presence of an acid or base catalyst. chemicalforums.com The mechanism is believed to proceed through the formation of the carboxylate anion, which, upon heating, eliminates a molecule of carbon dioxide. This process is entropically favorable. chemicalforums.com The resulting carbanion on the thiophene ring is then protonated by a proton source in the reaction mixture (such as water or acid) to give the final decarboxylated product. chemicalforums.com In some cases, 3-aminothiophenes are generated in situ from the corresponding carboxylic acids for use in subsequent reactions, such as three-component condensations. researchgate.net
Reactivity of the Thiophene Ring System
Electrophilic Aromatic Substitution Reactions on the Ring
The thiophene ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution readily, often more so than benzene. brainly.inpearson.com However, in the case of this compound, the thiophene ring is fully substituted at positions 2, 3, 4, and 5. Consequently, there are no available hydrogen atoms on the ring for a standard electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) to occur. brainly.inquimicaorganica.org
Any electrophilic attack on the ring would have to proceed via an ipso-substitution, where an existing substituent (like the carboxylic acid) is replaced by the incoming electrophile. Such reactions are possible but are generally less common and require specific conditions. The high degree of substitution makes the thiophene core of this molecule relatively inert to typical electrophilic substitution protocols.
Metalation and Cross-Coupling Reactions for Functionalization
Modern synthetic methods like directed metalation and palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aromatic rings. acs.orgjcu.edu.au However, similar to electrophilic substitution, the absence of C-H bonds on the thiophene ring of the title compound prevents direct C-H activation or metalation.
Functionalization via these methods would necessitate a precursor that has a handle for such reactions, typically a halogen atom. For instance, if a bromo-substituted analogue were synthesized, it could undergo a lithium-halogen exchange reaction to generate a lithiated thiophene intermediate. This powerful nucleophile could then react with a wide range of electrophiles to introduce new substituents.
Alternatively, a halo-substituted precursor could be used in various palladium-catalyzed cross-coupling reactions. jcu.edu.au
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond. nih.govacs.org
Stille Coupling: Reaction with an organostannane reagent. jcu.edu.au
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. rsc.org
These strategies highlight that while the parent molecule is unreactive towards direct functionalization, its derivatives could be employed in a wide array of modern coupling chemistries to create more complex structures. acs.orgresearchgate.net
Development of Novel Heterocyclic Derivatives from the Chemical Compound
This compound and its corresponding esters are highly valuable building blocks for the synthesis of fused heterocyclic systems. The adjacent amino and carboxylate groups are perfectly positioned to undergo cyclocondensation reactions with various reagents to form new rings.
Synthesis of Thienopyrimidine Derivatives
One of the most significant applications of this compound is in the synthesis of thieno[2,3-d]pyrimidines, a class of heterocycles with diverse pharmacological relevance. tubitak.gov.trnih.govresearchgate.net The reaction typically involves the condensation of the 3-amino group and the 2-carboxylic acid (or its ester derivative) with a reagent that provides the remaining two atoms of the pyrimidine (B1678525) ring.
Several methods have been reported for this transformation:
Reaction with Nitriles: In the presence of an acid catalyst like hydrochloric acid, the aminothiophene can react with various nitriles to yield the corresponding 4-substituted thieno[2,3-d]pyrimidines. tubitak.gov.tr
Reaction with Isothiocyanates: Treatment with an alkyl or aryl isothiocyanate leads to the formation of a thiourea (B124793) intermediate. This intermediate can then be cyclized under basic conditions to afford 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.
Reaction with Formamide (B127407): Heating with an excess of formamide is a common method to produce the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core structure.
These reactions provide a versatile entry into a wide range of substituted thienopyrimidines, allowing for the systematic exploration of this chemical space for various applications.
Table 2: Synthesis of Thieno[2,3-d]pyrimidine (B153573) Derivatives
| Reagent | Intermediate | Product Type |
|---|---|---|
| R-CN / HCl | - | 4-Substituted-thieno[2,3-d]pyrimidine tubitak.gov.tr |
| R-N=C=S | Thiourea | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one |
| Formamide | - | Thieno[2,3-d]pyrimidin-4(3H)-one |
Synthesis of Thienotriazine Derivatives
The chemical architecture of this compound, featuring adjacent amino and carboxylic acid groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems. While direct synthesis of thienotriazines (a thiophene ring fused to a triazine ring) from this specific starting material is not extensively documented in dedicated studies, the synthesis of the closely related and structurally analogous thieno[2,3-d]pyrimidines is a well-established and versatile reaction pathway. nih.govtubitak.gov.trnih.gov Thienopyrimidines are of significant interest due to their wide range of pharmacological and biological activities. nih.gov
The construction of the thieno[2,3-d]pyrimidine core generally involves the reaction of the aminothiophene precursor with a reagent that provides the necessary carbon and nitrogen atoms to form the fused pyrimidine ring. The amino group at the 3-position and the carboxyl group at the 2-position of the thiophene ring act as nucleophiles to build the new heterocyclic ring.
A common and effective method involves a cyclocondensation reaction with nitriles. For instance, reacting 2-aminothiophene-3-carboxamide (B79593) derivatives with various nitriles in dioxane, in the presence of hydrochloric acid, leads to the formation of the corresponding thieno[2,3-d]pyrimidine derivatives. tubitak.gov.tr Another approach involves the reaction with formamide or triethyl orthoformate, which serve as sources for a one-carbon unit to bridge the amino and a derivatized carboxyl group (like an amide), leading to the pyrimidine ring formation. nih.gov
A more direct route to a related thieno[3,2-f] nih.govnih.govdoaj.orgtriazolo[4,3-a] nih.govdoaj.orgdiazepine moiety, which is found in the tranquillizer drug brotizolam, highlights the utility of 2-aminothiophenes in constructing complex, nitrogen-rich fused systems. nih.gov
The general reaction strategies are summarized in the table below, focusing on the synthesis of the thienopyrimidine scaffold, which serves as a proxy for thienotriazine systems.
| Product Type | Reagents | Reaction Conditions | Reference |
| Thieno[2,3-d]pyrimidin-4-ones | Nitriles (RCN) | Dioxane, HCl | tubitak.gov.tr |
| Thieno[2,3-d]pyrimidines | Triethyl orthoformate | Varies | nih.gov |
| Thieno[2,3-d]pyrimidines | Formamide | Varies | nih.gov |
| Thieno[2,3-d]pyrimidin-4-ones | Aromatic aldehydes, Cinnamaldehyde | n-butanol, HCl or ethanol (B145695), dry HCl gas | tubitak.gov.tr |
Other Condensed Heterocyclic Systems
The bifunctional nature of this compound allows for its use as a versatile building block in the synthesis of a variety of other condensed heterocyclic systems beyond thienopyrimidines. nih.gov The reactivity of the amino group and the carboxylic acid function can be harnessed to construct different fused rings depending on the chosen coreactants.
One notable example is the synthesis of thieno[3,2-b]pyridin-5-ones. A convenient method for this synthesis involves a three-component condensation of 3-aminothiophenes, Meldrum's acid, and aromatic aldehydes. researchgate.net In this reaction, the 3-aminothiophene can be formed in situ from the corresponding 3-aminothiophene-2-carboxylic acid via decarboxylation in an acidic medium. researchgate.net
Furthermore, the derivatization of the amino group opens pathways to other fused systems. For example, 2-aminothiophenes can serve as starting points for synthesizing a variety of thiophene-containing heterocycles and polycyclic hybrid molecules. nih.gov The reaction of 2-aminothiophene-3-carbonitriles (a closely related derivative) with formaldehyde (B43269) and primary amines under Mannich conditions has been demonstrated as a novel approach to construct the thieno[2,3-d]pyrimidine core. nih.gov
The following table outlines some of the other condensed heterocyclic systems that can be synthesized from 3-aminothiophene precursors.
| Resulting Heterocyclic System | Key Reagents/Methodology | Description | Reference |
| Thieno[3,2-b]pyridin-5-ones | Aromatic Aldehydes, Meldrum's Acid | A three-component condensation reaction where the aminothiophene is formed in situ from the carboxylic acid precursor. | researchgate.net |
| Thieno[2,3-c]pyridines | 2-(Thenylamino)-1-arylethanols, Polyphosphoric acid | Cyclization reaction under heating in polyphosphoric acid. | researchgate.net |
| Thieno[2,3-d]pyrimidines | Formaldehyde, Primary Amines (RNH2) | Mannich-type reaction with 2-amino-4,5-dihydrothiophene-3-carbonitriles. | nih.gov |
Stereoselective Transformations and Chiral Derivatization
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, discussions of stereoselective transformations or chiral derivatization are not related to resolving enantiomers of this compound itself, but rather to the introduction of chirality into the molecule or its use in analyzing other chiral substances. This is achieved by reacting it with a chiral derivatizing agent (CDA). wikipedia.org A CDA is a chiral auxiliary used to convert a mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can be distinguished by methods like HPLC or NMR spectroscopy. wikipedia.orgmdpi.com
The two primary functional groups of this compound—the amino group and the carboxylic acid group—are both suitable targets for reaction with various CDAs.
Derivatization of the Amino Group: The primary amino group at the 3-position can be derivatized using a range of chiral reagents. A widely used class of CDAs for amines is based on isocyanates or reagents that react under similar principles. For example, (S)-α-methoxybenzyl isocyanate can be used for the liquid chromatographic resolution of amine enantiomers. nih.gov Another prominent CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which reacts with amino groups to form stable diastereomers that can be readily analyzed. nih.gov This method has proven powerful for the chiral separation of proteinogenic amino acids. nih.gov
Derivatization of the Carboxylic Acid Group: The carboxylic acid at the 2-position can be coupled with chiral amines or alcohols to form diastereomeric amides or esters, respectively. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it into an acid chloride or using coupling agents common in peptide synthesis. wikipedia.org The resulting diastereomers can then be separated and analyzed chromatographically.
These derivatization strategies are not intended to induce stereoselective synthesis but rather to create diastereomeric products for analytical purposes, such as determining the enantiomeric excess of a chiral reactant.
The table below lists potential chiral derivatizing agents and the functional group on this compound they would target.
| Target Functional Group | Class of Chiral Derivatizing Agent (CDA) | Specific Example | Resulting Linkage |
| 3-Amino Group | Chiral Isocyanates | (S)-α-Methoxybenzyl isocyanate | Urea |
| 3-Amino Group | N-acyl-amino acid derivatives | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Amine |
| 2-Carboxylic Acid Group | Chiral Alcohols | (R)-(-)-2-Butanol | Ester |
| 2-Carboxylic Acid Group | Chiral Amines | (R)-(+)-α-Phenylethylamine | Amide |
Advanced Spectroscopic and Crystallographic Elucidation of 3 Amino 4,5 Dimethylthiophene 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Amino-4,5-dimethylthiophene-2-carboxylic acid. By analyzing the chemical shifts, coupling patterns, and correlations, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region, typically between 10 and 12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The amino group protons (-NH₂) would likely resonate as a broad singlet as well, with a chemical shift that can vary depending on the solvent and concentration. The two methyl groups attached to the thiophene (B33073) ring at positions 4 and 5 are expected to appear as sharp singlets, likely in the range of 2.0-2.5 ppm. Their exact positions would differ slightly due to their different electronic environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The most downfield signal would correspond to the carboxylic acid carbonyl carbon (C2-COOH), typically appearing in the 160-180 ppm range. libretexts.org The carbon atoms of the thiophene ring (C2, C3, C4, C5) would resonate in the aromatic region, generally between 100 and 150 ppm. The specific shifts are influenced by the attached substituents; for instance, the carbon bearing the amino group (C3) would be shifted upfield compared to the others, while the carbon attached to the carboxylic acid group (C2) would be shifted downfield. The two methyl carbons (4-CH₃ and 5-CH₃) are expected to have signals in the aliphatic region, typically between 10 and 20 ppm.
Predicted NMR Data Tables
To illustrate the expected values, the following tables are based on known substituent effects on thiophene rings and data from analogous compounds.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | broad singlet |
| -NH₂ | 5.0 - 7.0 | broad singlet |
| 4-CH₃ | ~2.2 | singlet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 175 |
| C2 | 105 - 115 |
| C3 | 150 - 160 |
| C4 | 120 - 130 |
| C5 | 135 - 145 |
| 4-CH₃ | ~12 |
To unambiguously assign the predicted signals and understand the spatial arrangement of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily be used to confirm the absence of coupling for the methyl singlets and to observe any potential long-range couplings between the methyl groups and the amino protons, although these are typically weak.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link the proton signal of the 4-CH₃ group to its corresponding carbon signal and the 5-CH₃ proton signal to its carbon.
The protons of the 4-CH₃ group correlating to C3, C4, and C5.
The protons of the 5-CH₃ group correlating to C4 and C5.
The amino protons (-NH₂) correlating to C2 and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing conformational information. A key NOESY correlation would be expected between the protons of the 4-CH₃ group and the amino protons on C3, which would help to establish their relative orientation.
There is no specific information in the searched literature regarding dynamic NMR studies on this compound. Such studies could potentially investigate the rotational barrier of the carboxylic acid group or the amino group, but this would likely require variable temperature NMR experiments and is not a commonly reported analysis for this type of molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₉NO₂S. Using the exact masses of the most abundant isotopes, the predicted monoisotopic mass can be calculated.
Data Table: Calculated Exact Mass
| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ |
|---|
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this calculated value would provide strong evidence for the compound's elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.
Decarboxylation: A very common fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), which has a mass of 44 Da. This would result in a fragment ion corresponding to the 3-amino-4,5-dimethylthiophene cation.
Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group can lead to the loss of a hydroxyl radical (•OH, 17 Da), forming a stable acylium ion. libretexts.org
Loss of the Carboxyl Group: The entire -COOH group (45 Da) can be lost as a radical, which is another characteristic fragmentation of carboxylic acids. libretexts.org
Thiophene Ring Fragmentation: The thiophene ring itself can fragment. A common pathway involves the loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing fragments, which is characteristic of thiophene derivatives. nih.gov
Interactive Table: Predicted Key Mass Spectrometry Fragments
| m/z (predicted) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 171 | [C₇H₉NO₂S]⁺• | Molecular Ion (M⁺•) |
| 154 | [C₇H₈NOS]⁺ | Loss of •OH (M - 17) |
| 126 | [C₆H₈NS]⁺ | Loss of •COOH (M - 45) |
These predicted pathways provide a basis for interpreting an experimental mass spectrum and confirming the structure of this compound.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data has been published for this compound.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Information on the crystal system, space group, unit cell dimensions, and the absolute configuration of this compound is not available in the current scientific literature.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, C-H···π interactions)
A detailed analysis of the crystal packing, including hydrogen bonding networks and other non-covalent interactions for this compound, cannot be provided due to the absence of a solved crystal structure.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation
No experimental Infrared (IR) or Raman spectra for this compound have been found. Consequently, a data table of characteristic vibrational frequencies and their assignments for this specific compound cannot be generated.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights
There is no available experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), or the specific electronic transitions (e.g., π→π, n→π) for this compound.
Computational and Theoretical Studies of 3 Amino 4,5 Dimethylthiophene 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of thiophene (B33073) derivatives. For compounds structurally similar to 3-Amino-4,5-dimethylthiophene-2-carboxylic acid, such as its esters and amides, DFT methods have been successfully applied to determine their structural and electronic features.
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For related aminothiophene compounds, calculations have shown that the thiophene ring is essentially planar. For instance, in the crystal structure of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, an isomer of the title compound's ethyl ester, the thiophene ring and the ethoxycarbonyl group are nearly coplanar, with a very small dihedral angle between their mean planes. nih.govresearchgate.net
An intramolecular hydrogen bond is a common feature in these types of structures, typically forming an S(6) ring motif between the amino group and the carbonyl oxygen of the ester or carboxylic acid. nih.govresearchgate.netmdpi.com This interaction significantly influences the molecule's preferred conformation and stability. Theoretical calculations on methyl-3-aminothiophene-2-carboxylate, which lacks the methyl groups at the 4 and 5 positions, have been performed at the B3LYP/def-2TZVP level to optimize its geometry, showing good agreement with experimental X-ray diffraction data. mdpi.com Deviations are mainly observed for the positions of hydrogen atoms, which is a known limitation when comparing theoretical gas-phase structures to solid-state crystal packing. mdpi.com
Table 1: Comparison of Selected Experimental and Calculated Bond Lengths (Å) for a Related Thiophene Derivative Note: Data is for Methyl-3-aminothiophene-2-carboxylate, a similar compound.
| Bond | Experimental (X-ray) mdpi.com | Calculated (DFT) mdpi.com |
|---|---|---|
| C=O | 1.219 - 1.226 | - |
| C-S | 1.711 - 1.740 | - |
| C-N | 1.347 - 1.354 | - |
| C-O | 1.344 - 1.446 | - |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. mdpi.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). mdpi.com The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.commdpi.com
For methyl-3-aminothiophene-2-carboxylate, calculations show that both the HOMO and LUMO are primarily delocalized over the π-system of the thiophene ring. mdpi.com The amino group contributes significantly to the HOMO (27.9%), indicating this is a likely site for electrophilic attack. mdpi.com The carboxyl group, conversely, contributes to the LUMO (14.3%), marking it as a potential site for nucleophilic attack. mdpi.com The calculated HOMO-LUMO gap for this related compound was found to be approximately 4.537 eV, suggesting high chemical reactivity. mdpi.com
Analysis of the Molecular Electrostatic Potential (MEP) surface further clarifies charge distribution. In methyl-3-aminothiophene-2-carboxylate, the most negative potential (red region) is located around the oxygen atom of the carboxyl group, identifying it as the most probable site for protonation. The hydrogen atoms of the amino group show a positive potential (blue region), consistent with their role as hydrogen bond donors. mdpi.com
Table 2: Frontier Orbital Energies and Properties for Related Thiophene Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Methyl-3-aminothiophene-2-carboxylate mdpi.com | - | - | 4.537 |
| Thiophene-based Azomethines mdpi.com | -5.46 to -5.17 | -3.86 to -3.60 | < 1.7 |
Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the calculated structure and electronic properties.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net For various aminothiophene derivatives, these theoretical calculations have shown good correlation with experimental data, aiding in the correct assignment of spectral peaks. researchgate.netrawdatalibrary.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. scielo.org.zamaterialsciencejournal.org These calculations provide information on the excitation energies and oscillator strengths of the transitions, which are often related to HOMO→LUMO transitions within the molecule's π-system. scielo.org.za
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These computed frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups and vibrations within the molecule. scielo.org.zaresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates. nih.gov The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.
For example, a quantum-chemical study on the synthesis of related 2-amino-4,5-dihydrothiophene-3-carbonitriles detailed the reaction mechanism. nih.gov The study calculated the Gibbs energies for intermediates and transition states, confirming that the reaction proceeds through a Michael-type addition followed by an intramolecular cyclization. nih.gov Similar approaches could be applied to understand the synthetic routes to this compound, such as the three-component condensation reactions involving its derivatives. researchgate.net This allows for the optimization of reaction conditions by understanding which steps are rate-limiting.
Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com Explicit solvation models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.gov
A study on the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) (the amide analog of the title compound) performed theoretical calculations in ethanol (B145695) to evaluate thermodynamic solvation parameters. pcbiochemres.compcbiochemres.com These calculations help to explain experimental observations, such as how solubility changes with solvent composition and temperature, by quantifying the solute-solvent interactions at a molecular level. pcbiochemres.compcbiochemres.com
Molecular Docking and Molecular Dynamics Simulations
Following an extensive review of scientific literature and databases, no specific molecular docking or molecular dynamics simulation studies have been published for the compound this compound. Computational analyses, which are crucial for predicting ligand-protein interactions and understanding the dynamic behavior of a compound within a biological system, appear to be limited for this particular molecule.
Ligand-Protein Interaction Predictions and Binding Mode Analysis
There is no available research detailing the prediction of ligand-protein interactions or the analysis of binding modes for this compound through molecular docking simulations. Such studies would typically involve docking the compound into the active site of a specific protein target to predict its binding affinity, orientation, and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The absence of this data means that the potential biological targets and the molecular basis for any potential activity remain undetermined from a computational standpoint.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Similarly, the scientific literature lacks any molecular dynamics simulation studies focused on this compound. Molecular dynamics simulations are instrumental in assessing the conformational stability of a ligand when bound to a protein and in analyzing the dynamics of their interaction over time. These simulations provide insights into the flexibility of the ligand, the stability of its binding pose, and the fluctuation of interactions with surrounding amino acid residues. Without such studies, the stability of any potential ligand-protein complex and the dynamic nature of their interactions for this specific compound are unknown.
The Versatility of this compound in Specialized Chemical Research
PISCATAWAY, NJ – this compound and its derivatives are emerging as compounds of significant interest in various specialized fields of chemical research. From their role as foundational building blocks in the synthesis of complex molecules to their incorporation into novel functional materials, these thiophene-based structures offer a unique combination of reactivity and functionality. This article explores the diverse applications of this compound and its derivatives in advanced organic synthesis and the development of innovative materials.
Investigation of Molecular Interactions and Pre Clinical Biological Activities Mechanistic Focus of 3 Amino 4,5 Dimethylthiophene 2 Carboxylic Acid
Enzymatic Inhibition Studies in Cell-free or Purified Enzyme Systems
Identification of Specific Enzyme Targets (e.g., 5-LOX, COX, MAO)
There is a lack of specific research identifying 3-amino-4,5-dimethylthiophene-2-carboxylic acid as an inhibitor of key enzymes such as 5-lipoxygenase (5-LOX), cyclooxygenase (COX), or monoamine oxidase (MAO). While derivatives of 3-hydroxybenzo[b]thiophene-2-carboxylic acid have been evaluated for their inhibitory activity against 5-LOX and COX, similar dedicated studies on this compound have not been found. nih.govresearchgate.net
Mechanistic Insights into Enzyme Inhibition (e.g., Competitive, Non-Competitive, Irreversible)
Due to the absence of studies on its enzymatic targets, there is no available information on the mechanistic nature of any potential enzyme inhibition by this compound. Understanding whether a compound acts as a competitive, non-competitive, or irreversible inhibitor is fundamental to characterizing its mode of action.
Structure-Mechanism Relationships for Enzyme-Compound Interactions
Detailed structure-mechanism relationship studies for the interaction of this compound with specific enzymes are not present in the available literature. Such studies are crucial for understanding how the structural features of the compound, including the amino and carboxylic acid groups on the dimethylthiophene core, contribute to its biological activity.
Receptor Binding Assays and Ligand-Target Interactions in In Vitro Models
The interaction of this compound with specific receptor targets has not been a focus of extensive research. While related aminothiophene compounds have been investigated for their receptor binding properties, direct data for this specific molecule is wanting.
Biophysical Characterization of Ligand-Receptor Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There are no published studies that utilize biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the interaction between this compound and any biological target. These methods are powerful tools for providing detailed thermodynamic and kinetic information about ligand-receptor binding events. nih.govnih.gov
Cellular Pathway Modulation in In Vitro Models (Cell Line Studies)
Thiophene (B33073) derivatives have been shown to modulate cellular pathways involved in inflammation. Although direct studies on this compound are not available, research on related compounds, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, offers insights into potential mechanisms. These related compounds have been found to exhibit anti-inflammatory activity by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. nih.govresearchgate.netdundee.ac.uk This activation can, in turn, negatively regulate the NF-κB signaling pathway, a key player in the inflammatory response. nih.gov
Studies on structurally related 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated their ability to reverse the elevated levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govresearchgate.netdundee.ac.uk This suggests that these compounds can modulate the gene expression and subsequent protein levels of key inflammatory mediators. The anti-inflammatory effects of these thiophene derivatives were linked to their ability to activate the NRF2 pathway, which is known to suppress the expression of pro-inflammatory genes. nih.govdundee.ac.uk
The table below summarizes the observed effects of certain 2-amino-tetrahydrobenzo[b]thiophene derivatives on pro-inflammatory cytokine expression in in vitro models. It is important to note that these data are for related compounds and not for this compound itself.
| Compound Type | Cell Line | Stimulant | Observed Effect on TNF-α | Observed Effect on IL-6 |
| 2-Amino-tetrahydrobenzo[b]thiophene derivatives | RAW 264.7 | LPS | Downregulation | Downregulation |
This data is based on studies of structurally similar compounds and is presented for illustrative purposes. nih.govresearchgate.netdundee.ac.uk
Direct research on the modulation of protein-protein interactions by this compound is not currently available. However, studies on other thiophene-based NRF2 activators have shown that they can disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2. nih.govresearchgate.net This disruption prevents the degradation of NRF2, allowing it to accumulate and activate antioxidant and anti-inflammatory gene expression. While speculative, the structural similarities suggest that this compound could potentially modulate similar protein-protein interactions.
Antimicrobial and Antiviral Activity in In Vitro Models (Focus on Target Identification and Mechanistic Pathways)
Thiophene derivatives are a known class of compounds with potential antimicrobial and antiviral activities. nih.gov The specific mechanisms and in vitro susceptibility for this compound have not been extensively documented. However, the broader family of thiophene-containing compounds has been investigated for these properties.
The precise microbial targets and inhibition mechanisms for this compound have not been elucidated. Generally, antimicrobial agents based on amino acid scaffolds can act as structural analogs of intermediates in various microbial biosynthetic pathways, thereby inhibiting essential enzymes. nih.gov For instance, some antimicrobial amino acid derivatives are known to target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov It is plausible that this compound could exert its antimicrobial effects through similar mechanisms, such as interfering with cell wall synthesis or other vital metabolic pathways.
The following table provides an example of in vitro antimicrobial activity for a related thiophene derivative, highlighting the potential for this class of compounds.
| Compound Type | Microbial Strain | Activity (MIC in µg/mL) |
| Phenyl-substituted 3-((4-hydroxyphenyl)amino)propanoic acid derivative | S. aureus | 16 |
| 4-NO2 substituted phenyl derivative | S. aureus | 16 |
| 4-NO2 substituted phenyl derivative | E. faecalis | 16 |
| 4-NO2 substituted phenyl derivative | E. coli | 32 |
| 4-NO2 substituted phenyl derivative | K. pneumoniae | 64 |
This data is for related compounds and illustrates the potential antimicrobial activity of this chemical class. mdpi.com
Regarding antiviral activity, while some indole-3-carboxylic acid derivatives have shown in vitro activity against SARS-CoV-2, there is no specific data available for this compound. nih.gov
Future Perspectives and Emerging Research Directions for 3 Amino 4,5 Dimethylthiophene 2 Carboxylic Acid
Development of Novel, More Efficient, and Sustainable Synthetic Methodologies
The synthesis of substituted thiophenes has traditionally relied on well-established methods, but the future of chemical manufacturing demands greener and more efficient processes. For 3-Amino-4,5-dimethylthiophene-2-carboxylic acid, future research will likely focus on moving beyond classical approaches to embrace modern synthetic paradigms.
Key areas for development include:
Green Chemistry Approaches: The principles of green chemistry are expected to be central to the development of new synthetic routes. nih.govrsc.orgnih.gov This includes the use of environmentally benign solvents, such as water or deep eutectic solvents, and the reduction of hazardous reagents and byproducts. rsc.org Methodologies that minimize energy consumption, for instance through microwave-assisted synthesis or flow chemistry, will be of particular interest. acs.org
Catalytic Systems: The exploration of novel catalyst systems presents a significant opportunity. This could involve the use of earth-abundant metal catalysts or even metal-free catalytic systems to construct the thiophene (B33073) ring, reducing both cost and environmental impact.
One-Pot and Tandem Reactions: Future synthetic strategies are likely to favor one-pot or tandem reaction sequences where multiple bond-forming events occur in a single operation. acs.orgorganic-chemistry.org Such approaches improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste. A potential tandem approach could involve a thio-Michael addition followed by an oxidative annulation. acs.orgorganic-chemistry.org
| Synthetic Strategy | Key Advantages | Relevant Research Area |
| Green Solvents | Reduced environmental impact, improved safety | Green Chemistry |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Process Intensification |
| Flow Chemistry | Enhanced safety, scalability, and control | Process Intensification |
| Novel Catalysis | Lower cost, reduced toxicity | Catalysis |
| Tandem Reactions | Increased atom economy, reduced waste | Synthetic Efficiency |
Rational Design of Derivatives with Tuned Chemical and Mechanistic Biological Profiles
The core structure of this compound provides a versatile scaffold for the development of new derivatives with tailored properties. Rational design, guided by an understanding of structure-activity relationships (SAR), will be a cornerstone of future research in this area. nih.govnih.govnih.gov
Emerging directions in derivative design include:
Bioisosteric Replacement: The strategic replacement of functional groups with others that have similar physical or chemical properties can lead to improved biological activity, selectivity, or pharmacokinetic profiles. For instance, the carboxylic acid group could be replaced with other acidic moieties, or the amino group could be functionalized to explore new interactions with biological targets. nih.gov
Computational and In Silico Design: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in predicting the biological activity of designed derivatives before their synthesis. nih.govnih.gov This in silico screening approach can significantly accelerate the discovery of potent and selective molecules, such as enzyme inhibitors. mdpi.comnih.govtandfonline.com
Target-Specific Modifications: As the biological targets of aminothiophene derivatives become better understood, modifications can be designed to enhance binding affinity and specificity. This may involve the introduction of specific substituents to interact with key amino acid residues in a target protein's active site.
Integration of the Chemical Compound into Multidisciplinary Research Platforms (e.g., Chemical Biology, Materials Science)
The unique electronic and structural features of the thiophene ring suggest that this compound and its derivatives could find applications beyond traditional medicinal chemistry. researchgate.net
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological systems. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to identify and characterize new protein targets or to elucidate biological pathways.
Materials Science: Thiophene-based molecules are well-known for their applications in organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). nih.govbohrium.comnus.edu.sg Future research could explore the polymerization of this compound derivatives to create novel functional materials. The amino and carboxylic acid groups offer handles for further functionalization, potentially leading to materials with tailored electronic properties, enhanced solubility, or self-assembly capabilities. scientific.netacs.orgrsc.orgdtu.dknih.govnih.gov
| Research Platform | Potential Application | Key Features of the Compound |
| Chemical Biology | Molecular probes, target identification | Functional groups for conjugation |
| Materials Science | Conductive polymers, organic electronics | Thiophene core, polymerizable |
| Supramolecular Chemistry | Self-assembling systems | Hydrogen bonding capabilities |
Addressing Challenges in Scale-Up and Process Intensification
For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production. Future research will need to address the challenges associated with the scale-up of this compound synthesis.
Transition to Continuous Manufacturing: Shifting from batch to continuous flow processes can offer significant advantages in terms of safety, consistency, and throughput. frontiersin.orgresearchgate.netunito.it Continuous reactors allow for better control over reaction parameters and can be more easily scaled up.
Process Optimization: Detailed kinetic and thermodynamic studies will be necessary to optimize reaction conditions for large-scale production. This includes optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing costs.
Downstream Processing: The development of efficient and sustainable methods for purification and isolation will be crucial. This may involve exploring techniques such as crystallization, extraction, and chromatography that are suitable for industrial-scale operations.
Predictive Modeling and Artificial Intelligence Applications for Guiding Future Research Endeavors
Synthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, potentially uncovering pathways that might be overlooked by human chemists. chemrxiv.org
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of virtual derivatives, allowing for the rapid screening of large chemical spaces to identify promising candidates for synthesis. nih.govnih.govmdpi.com
Reaction Optimization: AI algorithms can be used to optimize reaction conditions by analyzing complex datasets from experimental results, leading to improved yields and reduced development time.
The future of research on this compound is bright and multifaceted. By embracing sustainable synthesis, rational design, interdisciplinary applications, and the power of predictive modeling, the scientific community can unlock the full potential of this versatile chemical scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
